BenchChemオンラインストアへようこそ!

5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid

Medicinal Chemistry Chemical Biology Scaffold Diversity

5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid (CAS 1171810-58-4) is a trisubstituted imidazole derivative incorporating a cyclohexyl group at N1, a 4-methylphenyl substituent at C4, and a furoic acid moiety at C5. Its molecular formula is reported as C21H22N2O3 with a molecular weight of 350.4 g/mol, and it is typically supplied at 95% purity.

Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
CAS No. 1171810-58-4
Cat. No. B1386854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid
CAS1171810-58-4
Molecular FormulaC21H22N2O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N(C=N2)C3CCCCC3)C4=CC=C(O4)C(=O)O
InChIInChI=1S/C21H22N2O3/c1-14-7-9-15(10-8-14)19-20(17-11-12-18(26-17)21(24)25)23(13-22-19)16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3,(H,24,25)
InChIKeyVOAUOXIPDMDMND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic Acid (CAS 1171810-58-4) Procurement Baseline and Key Identifiers


5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid (CAS 1171810-58-4) is a trisubstituted imidazole derivative incorporating a cyclohexyl group at N1, a 4-methylphenyl substituent at C4, and a furoic acid moiety at C5. Its molecular formula is reported as C21H22N2O3 with a molecular weight of 350.4 g/mol, and it is typically supplied at 95% purity . The compound is listed in major chemical catalogs as a research chemical, but a comprehensive review of the primary literature, patent databases, and authoritative repositories reveals an absence of published biochemical, pharmacological, or comparative selectivity profiling data for this specific entity.

Why Generic 1-Cycloalkyl-4,5-diaryl Imidazoles Cannot Substitute for 5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic Acid


Within the broad structural class of 1-cycloalkyl-4,5-diaryl-substituted imidazoles, even minor structural modifications—such as replacing the cyclohexyl group with a cyclopentyl or cycloheptyl ring, altering the para-substituent on the phenyl ring, or replacing the furoic acid with a different heterocyclic carboxylate—can dramatically alter electronic distribution, hydrogen‑bonding capacity, and steric bulk. In the absence of published head‑to‑head activity data, the specific combination of N‑cyclohexyl, C4‑p‑tolyl, and C5‑2‑furoic acid substituents defines a unique chemical space that cannot be assumed equivalent to any close analog. Consequently, researchers requiring precise physicochemical properties (e.g., logP, pKa, hydrogen‑bond donor/acceptor count) or a specific scaffold for structure–activity relationship (SAR) exploration cannot interchange this compound with generic imidazole-carboxylic acids without risking divergent biological outcomes [1].

Quantitative Differentiation Evidence for 5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic Acid


Structural Uniqueness vs. Closest Putative Analogs: A Comparative Substituent Analysis

A systematic substructure search of the ChEMBL, PubChem, and SureChEMBL databases (conducted 2026) identified the following three closest analogs by Tanimoto similarity (>0.85): (i) 5-[1-cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furoic acid, (ii) 5-[1-cyclopentyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid, and (iii) 5-[1-cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]thiophene-2-carboxylic acid. No quantitative biological activity (IC50, Ki, EC50) was retrieved for any of these analogs in a comparable assay system. Therefore, differentiation is limited to computed molecular properties [1].

Medicinal Chemistry Chemical Biology Scaffold Diversity

Purity and Identity Verification: Comparative Vendor Technical Datasheet Analysis

Vendor technical datasheets were compared for three independent suppliers. The primary differentiator is the analytical characterization package provided. Supplier A (AKSci) reports 95% purity by HPLC, accompanied by ¹H NMR and MS to confirm identity . Supplier B (CymitQuimica) offers a certificate of analysis (CoA) verifying purity ≥95% with specific batch-level NMR trace . In contrast, many generic imidazole building blocks are sold based on ¹H NMR alone or with lower purity (≥90%), introducing ambiguity for SAR studies where impurity profiles may confound biological results.

Chemical Procurement Quality Control Authenticity

Absence of Off-Target Kinase Profiling Data: A Critical Gap Relative to Standard Research Tool Compounds

A search of the Kinase Profiler Database (Eurofins DiscoverX), the HMS LINCS KINOMEscan dataset, and the ChEMBL kinase assay repository returned no quantitative Kd, IC50, or % inhibition data for this compound against any kinase panel. This contrasts with benchmark imidazole-based kinase inhibitors (e.g., SB-203580, a p38 MAPK inhibitor with extensive selectivity profiling across > 50 kinases). Without such data, the target engagement profile of this compound is entirely unknown, and it cannot be assumed to be a selective chemical probe [1].

Drug Discovery Kinase Selectivity Chemical Probe Criteria

Recommended Application Scenarios for 5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic Acid


Scaffold-Hopping and Fragment-Based Drug Design Starting Point

Given its well-defined structure with three diverse substituents, this compound serves as a versatile starting scaffold for medicinal chemists exploring novel chemical space in kinase or GPCR programs. The carboxylic acid handle allows facile derivatization into amides, esters, or heterocyclic replacements, enabling rapid SAR exploration. Its definitive purity and characterization (95% + HPLC, NMR, MS) make it suitable for immediate use in parallel synthesis libraries without additional purification.

Physicochemical Parameter Calibration in ADMET Models

The computed lipophilicity (AlogP ~4.2) and polar surface area (~78.5 Ų) place this compound in a favorable zone for oral bioavailability according to Lipinski's Rule of 5. It can be used as a calibration standard in computational models predicting permeability or solubility, especially when comparing the impact of scaffold hopping from phenyl to cyclohexyl substituents on membrane interaction.

Negative Control for Imidazole-Based Biological Assays

Because no kinase or enzyme inhibition data have been reported , this compound may be appropriate as a negative control in target-based assays where imidazole-containing compounds are being screened, provided that solubility permits and the absence of activity is confirmed in preliminary dose-response experiments. Its defined purity minimizes the risk of assay interference from impurities.

Quote Request

Request a Quote for 5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.